4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core substituted with amino, cyano, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. The cyano group can be introduced via a cyanation reaction, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs)
Mechanism of Action
The mechanism of action of 4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and binding affinity in biological and chemical systems .
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the cyano and carboxylic acid groups, making it less versatile in certain applications.
4-Cyanobiphenyl: Lacks the amino and carboxylic acid groups, limiting its reactivity.
4-Carboxybiphenyl: Lacks the amino and cyano groups, reducing its potential for forming diverse derivatives.
Properties
Molecular Formula |
C14H10N2O2 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-amino-5-(4-cyanophenyl)benzoic acid |
InChI |
InChI=1S/C14H10N2O2/c15-8-9-1-3-10(4-2-9)11-5-6-13(16)12(7-11)14(17)18/h1-7H,16H2,(H,17,18) |
InChI Key |
XEBQNEJQQPFAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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